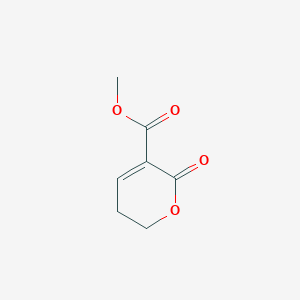pyrimidin-2-one](/img/structure/B13444037.png)
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one is a synthetic compound with a complex molecular structure It is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a dihydrofuran ring, which is further connected to a pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dihydrofuran Ring: This step involves the cyclization of a suitable precursor to form the dihydrofuran ring. The reaction conditions often include the use of a strong acid or base as a catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Attachment of the Pyrimidinone Core: The pyrimidinone core is attached through a condensation reaction, typically involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidinone core to a pyrimidine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the amino group can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Wirkmechanismus
The mechanism of action of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone: This compound has a similar structure but with an oxathiolan ring instead of a dihydrofuran ring.
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone: Another similar compound with an oxathiolan ring and different stereochemistry.
Uniqueness
The uniqueness of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10FN3O3 |
|---|---|
Molekulargewicht |
230.17 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1/i9+1,12+1,13+1 |
InChI-Schlüssel |
HSBKFSPNDWWPSL-JUOXWYOYSA-N |
Isomerische SMILES |
C1=C[C@H](O[C@H]1CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Kanonische SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
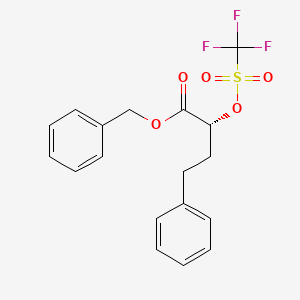
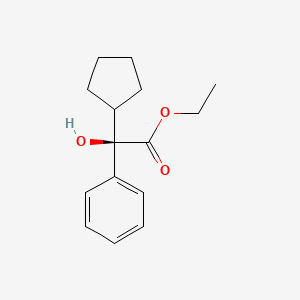
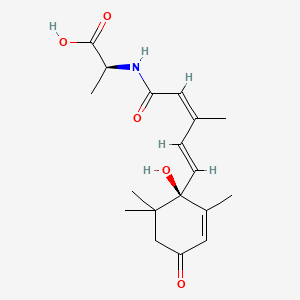
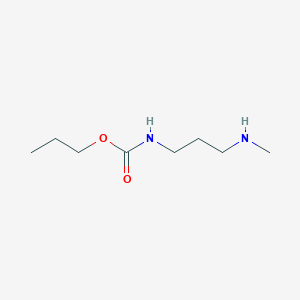
amine](/img/structure/B13444028.png)
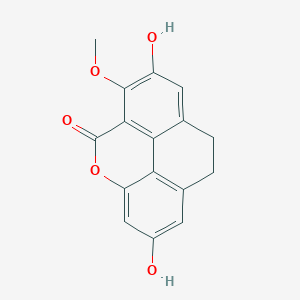
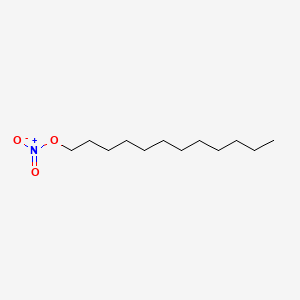


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
